

Application Note: (Z)-3-Cyclopropylbut-2-enoic Acid as a Synthetic Building Block

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Compound of Interest

Compound Name: (Z)-3-Cyclopropylbut-2-enoic acid

CAS No.: 766-68-7

Cat. No.: B3024993

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Executive Summary & Chemical Profile[1]

(Z)-3-Cyclopropylbut-2-enoic acid is a trisubstituted

-unsaturated carboxylic acid. Its value lies in the cyclopropyl group, a bioisostere for isopropyl or tert-butyl groups that offers improved metabolic stability (blocking CYP450 oxidation) and unique conformational constraints.

The (Z)-configuration places the bulky cyclopropyl group cis to the carboxylic acid. This geometry is thermodynamically disfavored due to steric clash (A(1,3) strain) but is critical for specific cyclization reactions (e.g., butenolide formation) and for accessing specific diastereomers in conjugate additions.

Property	Specification
IUPAC Name	(2Z)-3-Cyclopropylbut-2-enoic acid
Structure	<chem>C/C(C1CC1)=C\C(=O)O</chem>
Molecular Weight	126.15 g/mol
Key Feature	Kinetic Isomer (Z); prone to photoisomerization to (E).
Primary Use	Michael acceptor, precursor to chiral -branched acids, heterocycle synthesis.

Synthesis Protocol: Kinetic Control via Still-Gennari Olefination

Accessing the (Z)-isomer requires kinetic control. Standard Wittig or Horner-Wadsworth-Emmons (HWE) conditions predominantly yield the (E)-isomer. The Still-Gennari modification is the gold standard for this transformation, utilizing electron-deficient phosphonates to accelerate the elimination step, favoring the Z-alkene.

Protocol A: Z-Selective Synthesis from Methyl Cyclopropyl Ketone

Reagents:

- Methyl cyclopropyl ketone (1.0 equiv)
- Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent) (1.1 equiv)
- KHMDS (Potassium hexamethyldisilazide), 0.5 M in toluene (1.1 equiv)
- 18-Crown-6 (1.1 equiv)
- THF (Anhydrous)

Step-by-Step Methodology:

- Reagent Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add 18-Crown-6 and the Still-Gennari phosphonate in anhydrous THF. Cool the solution to -78 °C.
 - Expert Insight: 18-Crown-6 chelates the potassium cation, creating a "naked" enolate that reacts faster and with higher stereoselectivity.
- Deprotonation: Add KHMDS dropwise over 20 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the phosphonate anion.
- Addition: Add Methyl cyclopropyl ketone (dissolved in minimal THF) dropwise.
 - Critical Step: Maintain temperature below -70 °C. Higher temperatures erode Z-selectivity.
- Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
- Quench & Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: The crude product is the Methyl ester. Purify via silica gel chromatography (Hexanes/EtOAc).
 - QC Check: ¹H NMR should show the vinyl proton doublet (approx. 5.8 ppm). Compare coupling constants or NOE if possible, though Z/E separation is often visible by R_f.
- Hydrolysis: Dissolve the Z-ester in THF/Water (3:1). Add LiOH (2 equiv) and stir at 0 °C to RT. Avoid heating to prevent isomerization. Acidify carefully with 1N HCl to pH 3 and extract to obtain the title acid.

Data Output: Isomer Ratio

Method	Z:E Ratio (Typical)	Yield
Standard HWE (NaH)	1:10	85%

| Still-Gennari (KHMDS) | >15:1 | 78% |

Key Applications & Workflows

Application 1: Asymmetric Hydrogenation (Chiral Scaffold Synthesis)

The most common application is reducing the alkene to generate (S)- or (R)-3-cyclopropylbutanoic acid. This creates a chiral center with a bulky, lipophilic side chain, ideal for protease inhibitors.

- Catalyst: Rh(COD)₂BF₄ + Chiral Phosphine (e.g., (R,R)-DuPhos or Josiphos).
- Conditions: 5 atm H₂, MeOH, RT, 12h.
- Mechanism: The carboxylate coordinates to the Rhodium, directing the hydrogenation to one face of the alkene. The (Z)-geometry is often required to fit the catalyst's chiral pocket optimally compared to the (E)-isomer.

Application 2: Iodolactonization (Heterocycle Formation)

The (Z)-acid is geometrically primed for intramolecular cyclization if a nucleophile is introduced.

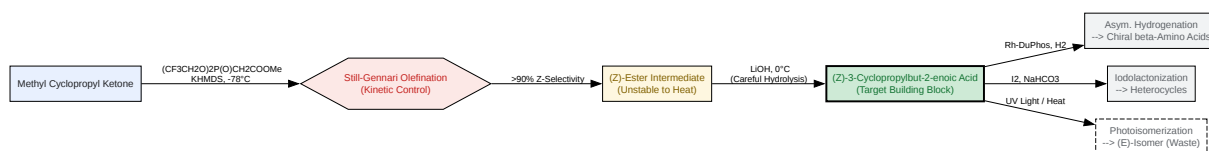
- Reaction: Treatment with I₂/NaHCO₃ in CH₂Cl₂.
- Outcome: If the cyclopropyl ring opens or if a proximal nucleophile is present, this yields iodolactones. However, for this specific substrate, it allows for stereocontrolled addition of iodine across the double bond, setting up subsequent substitutions.

Application 3: Bioisosteric Fragment for Drug Design

The (Z)-C(Me)=CH-COOH motif mimics the "kinked" structure of natural terpenes (e.g., abscisic acid precursors) but with the metabolic robustness of the cyclopropyl ring.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from the raw ketone.



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Caption: Divergent synthesis pathway emphasizing the kinetic control required to access the (Z)-isomer and its downstream utility.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the integrity of your building block, implement these checks:

- The "NMR Shift" Validation:
 - In the (Z)-isomer, the vinyl proton is deshielded (shifted downfield, ~5.8–6.0 ppm) due to the anisotropy of the cis-cyclopropyl group compared to the (E)-isomer.
 - NOE Experiment: Irradiate the methyl group doublet.
 - If (Z): You will see NOE enhancement of the Vinyl Proton (they are close).
 - If (E): You will see NOE enhancement of the Cyclopropyl methine (they are close).
- Isomerization Check: Dissolve a small aliquot in CDCl_3 and expose to ambient light for 24 hours. If the integration of the minor isomer increases, store the bulk material in amber vials at $-20\text{ }^\circ\text{C}$.

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